4-(acetylamino)-5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is an organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound features a benzamide core substituted with chloro, acetamido, and methoxy groups, along with a benzothiazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzamide Core: The starting material, 4-acetamido-5-chloro-2-methoxybenzoic acid, is synthesized through the reaction of 4-amino-5-chloro-2-methoxybenzoic acid with acetic anhydride.
Introduction of the Benzothiazole Moiety: The benzothiazole ring is introduced through a condensation reaction between 2-aminobenzothiazole and the benzamide core in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Final Product Formation: The final product is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and analgesic agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can modulate biological pathways, leading to its observed effects in medicinal applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Similar in structure but lacks the benzothiazole moiety.
2-Methoxy-4-acetylamino-5-chloro methyl benzoate: Another related compound with similar functional groups.
Uniqueness
The presence of the benzothiazole moiety in 5-chloro-4-acetamido-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide distinguishes it from other similar compounds
Properties
Molecular Formula |
C18H16ClN3O3S |
---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C18H16ClN3O3S/c1-9-4-5-13-16(6-9)26-18(21-13)22-17(24)11-7-12(19)14(20-10(2)23)8-15(11)25-3/h4-8H,1-3H3,(H,20,23)(H,21,22,24) |
InChI Key |
PAMUTIRXYGMHBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3OC)NC(=O)C)Cl |
Origin of Product |
United States |
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